3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide - 891105-82-1

3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Catalog Number: EVT-2722279
CAS Number: 891105-82-1
Molecular Formula: C23H15ClN6O
Molecular Weight: 426.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide belongs to the class of fused heterocyclic compounds, incorporating pyridazine, triazole, and benzene rings. This class of compounds is often studied for their potential biological activities due to their structural complexity and ability to interact with various biological targets. [, ]

Synthesis Analysis
  • Synthesis of the triazolopyridazine core: This could be achieved by reacting a substituted pyridazine hydrazine with an appropriate reagent, such as an aldehyde, followed by cyclization [, ]. For example, 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-yl could be synthesized using this method.
  • Introduction of the phenylbenzamide moiety: This could be achieved through a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, using a suitable 3-chlorobenzamide derivative and the previously synthesized triazolopyridazine core [].
Molecular Structure Analysis

3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex molecule with multiple rings and functional groups. Structural analysis techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry would be crucial in confirming the structure and characterizing the compound. [, ]

Computational chemistry methods could be employed to predict its three-dimensional structure, electronic properties, and potential binding interactions with biological targets. [, ]

Physical and Chemical Properties Analysis

Chromatographic techniques, like high-performance liquid chromatography (HPLC), could be used to assess its purity and identify any potential impurities. [, ]

Applications
  • Antimicrobial activity: Several papers describe triazolopyridazine derivatives with antibacterial and antifungal activities. [, , , , ]
  • Anticancer activity: Compounds with similar structures have shown potential as anticancer agents. [, ]
  • Modulation of enzyme activity: Some triazolopyridazine derivatives act as enzyme inhibitors, such as α-glucosidase and α-amylase inhibitors. [, ]
  • Intercalating agents for DNA: The planar structure of the triazolopyridazine core suggests potential for intercalating with DNA, which could be explored for applications in gene therapy or as anticancer agents. [, ]

The following compounds are structurally related to 3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, based on the presence of the [, , ]triazolo[4,3-b]pyridazine core and variations in substituents.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide

Compound Description: N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide is a benzamide derivative of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine. This compound was evaluated for its antimicrobial activity. []

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, differing in the substituents on the pyridazine ring (methyl vs. phenylpyridinyl) and the position of the benzamide group on the phenyl ring (meta vs. para). []

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

Compound Description: N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632) is a small molecule inhibitor of Lin28, a protein that blocks the synthesis of the let-7 microRNA tumor suppressor. [, ] It has shown to rescue let-7 processing and function in Lin28-expressing cancer cells, induce differentiation of mouse embryonic stem cells, and reduce tumor-sphere formation. [] It has also demonstrated efficacy in reducing tumor growth in mouse xenograft models of Group 3 medulloblastoma. []

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, differing in the substituents on the pyridazine ring (methyl vs. phenylpyridinyl), the position of the acetamide group on the phenyl ring (meta vs. para), and the presence of a chlorine atom on the benzamide group in the target compound. [, ]

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) is a mesenchymal-epithelial transition factor (c-MET) inhibitor. [] During its clinical development for the treatment of solid tumors, patients treated with SGX523 experienced compromised renal function, possibly due to crystal deposits in renal tubules. [] Subsequent research revealed that SGX523 is metabolized by aldehyde oxidase in a species-specific manner to a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), which is likely involved in the observed nephrotoxicity. []

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, differing in the presence of a quinolinethiol group instead of a benzamide group and a pyrazole substituent on the pyridazine ring. []

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, differing in the presence of a naphthyridinemethylamine group instead of a benzamide group and a methylisothiazole substituent on the pyridazine ring. []

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: This compound was developed as an attempt to reduce the bioactivation observed in Compound 1 while retaining its potent c-Met inhibition and favorable pharmacokinetic properties. [] Although the major metabolic transformation shifted to the naphthyridine ring alkoxy substituent, Compound 2 still showed glutathione conjugation and high covalent binding to proteins across species, indicating continued bioactivation potential. []

Relevance: This compound also shares the [, , ]triazolo[4,3-b]pyridazine core with 3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, differing in the presence of a modified naphthyridinemethylamine group and a methylisothiazole substituent on the pyridazine ring. []

These related compounds exemplify the diverse structural modifications that can be made to the [, , ]triazolo[4,3-b]pyridazine scaffold to achieve a range of biological activities and pharmacological properties. Comparing these structures and their reported activities can provide valuable insights for understanding the structure-activity relationship of this chemical class and potentially guiding the design of novel therapeutics based on the [, , ]triazolo[4,3-b]pyridazine core.

Properties

CAS Number

891105-82-1

Product Name

3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

IUPAC Name

3-chloro-N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Molecular Formula

C23H15ClN6O

Molecular Weight

426.86

InChI

InChI=1S/C23H15ClN6O/c24-18-5-1-3-16(13-18)23(31)26-19-8-6-15(7-9-19)20-10-11-21-27-28-22(30(21)29-20)17-4-2-12-25-14-17/h1-14H,(H,26,31)

InChI Key

FXQISMLSNOSZNK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.